cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid centers around a cyclohexane ring bearing two distinct substituents in a cis relationship, creating a complex three-dimensional structure with significant conformational implications. The compound possesses the molecular formula C15H15NO3 with a molecular weight of 257.28 grams per mole, as confirmed by computational analysis and mass spectrometry data. The International Union of Pure and Applied Chemistry name for this compound is 4-(2-cyanobenzoyl)cyclohexane-1-carboxylic acid, reflecting the systematic nomenclature based on the cyclohexane ring as the parent structure with appropriate substitution patterns.
The stereochemical configuration of the cis isomer places both the cyanobenzoyl group and the carboxylic acid functionality on the same face of the cyclohexane ring, which significantly influences the compound's conformational behavior and chemical reactivity. The cyclohexane ring adopts a chair conformation as the most energetically favorable arrangement, with the two substituents occupying specific axial or equatorial positions depending on the overall conformational equilibrium. The cyanobenzoyl moiety consists of a benzene ring bearing a cyano group at the ortho position relative to the carbonyl carbon, creating an electron-withdrawing system that affects the electronic properties of the entire molecule.
The spatial arrangement of functional groups in this compound creates distinct regions of electron density and steric interactions that govern its chemical behavior. The carboxylic acid group at the 1-position provides acidic functionality with a predicted pKa value that reflects typical carboxylic acid behavior, while the cyanobenzoyl substituent at the 4-position introduces both steric bulk and electronic effects through conjugation and inductive withdrawal. The cis relationship between these substituents results in 1,3-diaxial interactions when both groups occupy axial positions, leading to conformational preferences that favor arrangements minimizing steric strain.
Properties
IUPAC Name |
4-(2-cyanobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-9-12-3-1-2-4-13(12)14(17)10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQOFOBOVVXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation of Cyclohexanone Derivatives
A key step is the introduction of the cyano group onto the cyclohexane ring, often achieved by nucleophilic substitution using cyanide salts in the presence of quaternary ammonium compounds or amines as phase transfer catalysts.
Procedure : The ketone intermediate (e.g., 2-tetrahydrobenzene-1-ketone) is dissolved in an amide solvent such as dimethylformamide (DMF). Quaternary ammonium salts (e.g., ammonium chloride or trimethylamine hydrochloride) and potassium cyanide are added. The mixture is heated at 90–120 °C for 24–72 hours under inert atmosphere to facilitate cyanide substitution at the 4-position of the cyclohexane ring.
Outcome : This reaction yields the 4-cyano substituted cyclohexanone intermediate, which is crucial for further functionalization.
Carboxylation via Ortho-Formiate Esters
Carboxylation at the 1-position of the cyclohexane ring is introduced by treatment of the ketone intermediate with ortho-formiate esters under strongly basic conditions.
Procedure : The ketone is treated with lithium diisopropylamide (LDA) at low temperature (around -78 °C) to form the enolate, followed by reaction with chloro ortho-formiate esters (e.g., ethyl orthoformate chloride). The reaction is quenched with water after 10–60 minutes.
Outcome : This step introduces the carboxyl group selectively at the 1-position, yielding the cyclohexane-1-carboxylic acid derivative.
Benzoylation with 2-Cyanobenzoyl Group
The benzoyl moiety bearing the ortho-cyano substituent is introduced via acylation reactions.
Procedure : The 4-cyano cyclohexane intermediate is reacted with 2-cyanobenzoyl chloride or equivalent benzoylating agents under Friedel-Crafts or other acylation conditions to attach the 2-cyanobenzoyl group at the 4-position.
Notes : The reaction conditions are optimized to maintain the cis stereochemistry and avoid isomerization.
Stereochemical Control
The cis configuration is favored by controlling reaction temperatures, solvents, and catalysts.
Hydrogenation steps or selective reductions are sometimes employed to ensure the cis stereochemistry of the cyclohexane ring substituents.
Representative Reaction Scheme (Summary)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Cyclohexanone derivative | KCN, quaternary ammonium salt, DMF, 90-120 °C, 24-72 h | 4-Cyano substituted cyclohexanone |
| 2 | 4-Cyano cyclohexanone | LDA, chloro orthoformiate ester, -78 °C, 10-60 min | 1-Carboxylated 4-cyano cyclohexane derivative |
| 3 | 1-Carboxylated intermediate | 2-Cyanobenzoyl chloride, acylation conditions | This compound |
| 4 | Optional hydrogenation/reduction | Hydrogenation catalyst (e.g., PtO2, Raney Ni), H2, controlled temp | Stereochemically pure cis isomer |
Research Findings and Data
The cyanation step is critical and requires careful control of temperature and reaction time to avoid side reactions and ensure high yield of the cyano-substituted intermediate.
The carboxylation via ortho-formiate esters is efficient at low temperatures, preventing overreaction or decomposition.
Hydrogenation methods for related cyclohexane derivatives (e.g., cis-cyclohexane-1,2-dicarboxylic anhydride) have been reported to proceed efficiently using supported nickel catalysts at temperatures below 150 °C, which may be adapted for stereochemical control in this synthesis.
NMR data for intermediates confirm the presence of aromatic protons, hydroxyl groups, and methoxy substituents consistent with the proposed structures.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanation | KCN, ammonium chloride, DMF | 90–120 | 24–72 | High | Requires inert atmosphere |
| Carboxylation | LDA, chloro orthoformiate ester | -78 | 0.2–1 | Moderate | Low temp to avoid side reactions |
| Benzoylation | 2-Cyanobenzoyl chloride, acylation catalyst | Ambient to reflux | 1–4 | High | Maintain cis stereochemistry |
| Hydrogenation (optional) | PtO2 or Raney Ni, H2 | ≤150 | 4–6 | Quantitative | For stereochemical purity |
The preparation of This compound is achieved through a sequence of cyanation, carboxylation, and benzoylation steps starting from cyclohexanone derivatives. The use of quaternary ammonium salts and cyanide salts in DMF facilitates the introduction of the cyano group. Subsequent carboxylation with ortho-formiate esters under low temperature conditions introduces the carboxylic acid functionality. The benzoyl group bearing the ortho-cyano substituent is then attached via acylation. Control of reaction conditions and catalysts ensures the cis stereochemistry of the final product. These methods are supported by detailed patent literature and research findings, providing a robust and reproducible synthetic route.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the cyanobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary based on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Phosphodiesterase Inhibition
One of the prominent applications of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is in the development of phosphodiesterase 4 (PDE4) inhibitors. These inhibitors are crucial for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound has been shown to exhibit positive effects on neutrophil activity, reducing inflammation and related symptoms in animal models .
2. Synthesis of Antidiabetic Agents
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including those targeting diabetes. For instance, derivatives of cyclohexanecarboxylic acids have been utilized in creating D-phenylalanine derivatives, which are known to have antidiabetic properties .
3. Antifibrinolytic Agents
Research indicates that derivatives of this compound can be transformed into effective antifibrinolytic agents, such as tranexamic acid. These agents are used clinically to manage bleeding disorders and have shown efficacy with fewer side effects compared to traditional treatments .
Material Science Applications
1. Liquid Crystals
Compounds derived from cyclohexanecarboxylic acids, including this compound, have potential applications in liquid crystal technology. Their unique structural properties make them suitable for use as intermediates in the production of liquid crystal displays (LCDs) .
2. Polymeric Materials
The compound may also find applications in the development of polymeric materials due to its ability to modify physical properties when incorporated into polymer matrices. This could lead to advancements in materials with tailored mechanical and thermal characteristics.
Case Studies
Case Study 1: PDE4 Inhibitors
In a study examining the efficacy of PDE4 inhibitors derived from this compound, researchers found significant reductions in inflammatory markers in animal models of COPD. The study highlighted the compound's potential as a therapeutic agent for respiratory diseases .
Case Study 2: Antifibrinolytic Applications
Clinical trials involving tranexamic acid, synthesized from derivatives of this compound, demonstrated its effectiveness in reducing bleeding during surgical procedures. The trials indicated a marked decrease in postoperative complications related to excessive bleeding, showcasing its clinical relevance .
Mechanism of Action
The mechanism of action of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Cyano vs. 3-Cyano Isomers: The 2-cyano substitution (target compound) introduces greater steric hindrance near the benzoyl-carbonyl group compared to the 3-cyano isomer. This may reduce rotational freedom and influence binding to enzymes or receptors. Electronically, the ortho -CN group exerts stronger inductive effects on the adjacent carbonyl, increasing the acidity of the carboxylic acid group relative to the meta-substituted analogue .
- 2-Thiomethyl vs. 2-Cyano: Replacing -CN with -SCH₃ () replaces an electron-withdrawing group with a moderately electron-donating one.
Steric and Hydrophobic Considerations
- The 3,4-dimethyl substitution creates a planar hydrophobic surface, which may improve stacking interactions in hydrophobic binding pockets .
- Methoxy Group : The para-methoxy derivative () offers a balance of electron donation and moderate steric effects, often used in drug design to modulate bioavailability and metabolic stability .
Biological Activity
Cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO with a molecular weight of approximately 257.28 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a cyanobenzoyl moiety, which contributes to its unique reactivity and interactions in biological systems. The presence of a chiral center indicates that it exists as a mixture of enantiomers, each potentially exhibiting different biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, influencing various cellular signaling pathways. Although the exact targets are still under investigation, preliminary studies suggest that this compound may play a role in drug development by serving as a lead compound for therapeutic agents.
Biological Activity and Therapeutic Potential
Recent research has highlighted several potential therapeutic applications for this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The MTT assay results indicated that at certain concentrations, the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could provide insights into developing anti-inflammatory drugs.
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Target | Assay Method | Outcome |
|---|---|---|---|
| Cytotoxicity | HeLa | MTT Assay | Significant reduction in cell viability at 25 µM |
| Cytotoxicity | A549 | MTT Assay | No significant cytotoxic effects at lower concentrations |
| Enzyme Inhibition | COX-1 | Enzyme Assay | Inhibition observed at micromolar concentrations |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on HeLa cells using the MTT assay. Results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 20 µM. This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells.
- Inflammatory Response Modulation : Another investigation assessed the compound's ability to inhibit COX enzymes in vitro. The findings indicated that this compound effectively reduced prostaglandin E2 production, a key mediator in inflammation, thus highlighting its potential as an anti-inflammatory agent.
Q & A
Q. Advanced Research Focus
- Coordination studies : Perform titration experiments with transition metals (e.g., Zn, Cu) using UV-Vis or FTIR to assess carboxylate-metal binding .
- Crystallographic mapping : Co-crystallize the compound with metals and analyze via single-crystal XRD to determine coordination geometry and framework stability .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability of MOFs under nitrogen/air atmospheres to gauge suitability for catalytic or gas storage applications .
How can researchers address solubility challenges in aqueous biological assays?
Q. Advanced Research Focus
- Prodrug design : Synthesize ester or amide prodrugs (e.g., methyl ester derivatives) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Cosolvent systems : Use PBS buffers with 10–20% DMSO or cyclodextrin-based solubilizing agents to maintain compound stability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Q. Basic Research Focus
- ADME prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Docking simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to prioritize in vitro testing .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS) to identify key binding residues .
How can stereochemical byproducts (e.g., trans-isomers) be minimized during synthesis?
Q. Advanced Research Focus
- Chiral catalysts : Employ Ru-phosphine complexes for asymmetric hydrogenation of intermediate cyclohexene precursors .
- Chromatographic separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate cis-isomers .
- Low-temperature crystallization : Leverage differential solubility of cis/trans isomers in hexane/ethyl acetate at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
